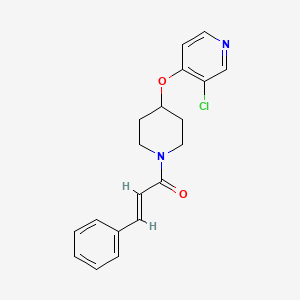

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c20-17-14-21-11-8-18(17)24-16-9-12-22(13-10-16)19(23)7-6-15-4-2-1-3-5-15/h1-8,11,14,16H,9-10,12-13H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXLEVCDRJFCGH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine ring.

Coupling with Piperidine: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-pyridine derivative.

Formation of the Phenylprop-2-en-1-one Backbone: The final step involves the condensation of the piperidinyl-pyridine derivative with a phenylprop-2-en-1-one precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The phenylprop-2-en-1-one moiety can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The double bond in the phenylprop-2-en-1-one backbone can be reduced to form saturated derivatives.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylprop-2-en-1-one moiety can yield benzoic acid derivatives, while reduction can produce phenylpropane derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers or other advanced materials.

Mecanismo De Acción

The mechanism of action of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may bind to specific sites on proteins, while the piperidine ring and phenylprop-2-en-1-one backbone contribute to the overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

(E)-1-(4-(4-chlorophenyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a 4-chlorophenyl group instead of the 3-chloropyridinyl group.

(E)-1-(4-(3-chlorophenyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a 3-chlorophenyl group instead of the 3-chloropyridinyl group.

Uniqueness

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the 3-chloropyridinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical reactions compared to similar compounds.

Actividad Biológica

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, commonly referred to as a chloropyridinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorinated pyridine moiety, a piperidine ring, and an α,β-unsaturated carbonyl group, which are known to influence its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 332.8 g/mol. The presence of the chloropyridine and piperidine rings suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The structural components allow for potential binding to targets involved in cancer proliferation, inflammation, and other pathological processes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the chloropyridine moiety have shown promising results in inhibiting the growth of various cancer cell lines, particularly breast cancer cells (MCF7) with IC50 values around 3.3 mM . These compounds induce cell cycle arrest and apoptosis, suggesting a mechanism that disrupts normal cellular functions.

Antimicrobial Activity

Chloropyridinyl derivatives have also been evaluated for their antibacterial properties. A study indicated that certain derivatives exhibited noteworthy antibacterial activity against Gram-positive and Gram-negative bacteria. This activity is likely due to their ability to interfere with bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, derivatives have been tested against SARS-CoV protease, showing IC50 values in the nanomolar range . Such inhibition could be crucial for developing antiviral therapies.

Table 1: Biological Activity Summary of this compound Derivatives

| Activity Type | Cell Line / Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.3 mM | |

| Antibacterial | Various Bacteria | Variable | |

| SARS-CoV Protease Inhibition | SARS-CoV Protease | 250 nM |

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives of this compound were administered to MCF7 cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed increased sub-G0/G1 phase populations, confirming apoptotic induction.

Case Study 2: Antimicrobial Testing

A series of synthesized chloropyridinyl esters were tested against common bacterial strains. The results demonstrated effective inhibition at concentrations below 100 µg/mL for specific derivatives. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, and what intermediates are critical for structural fidelity?

- Answer : The synthesis involves three primary stages: (i) preparation of the piperidine ring substituted with a 3-chloropyridinyloxy group, (ii) coupling with a phenylpropenone moiety, and (iii) stereochemical control to ensure the (E)-configuration. Critical intermediates include the 4-((3-chloropyridin-4-yl)oxy)piperidine precursor and the activated enone intermediate. Reaction conditions (e.g., base catalysts for nucleophilic substitution) must be optimized to avoid byproducts like Z-isomers .

Q. How can spectroscopic methods (NMR, IR, X-ray crystallography) be employed to confirm the structure and stereochemistry of this compound?

- Answer :

- NMR : Analyze coupling constants (e.g., ) in the propenone chain to distinguish E/Z isomers. A trans coupling constant (>12 Hz) confirms the (E)-configuration .

- X-ray crystallography : Resolve bond lengths and angles, particularly in the propenone moiety, to validate stereochemistry. For example, C=O and C=C bond lengths (~1.22 Å and ~1.33 Å, respectively) match conjugated enone systems .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Answer : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to the compound’s structural similarity to pyridinyloxy-piperidine kinase inhibitors. Use fluorescence-based ATP competition assays with IC determination. Pair with cytotoxicity screening (e.g., MTT assay on cancer cell lines) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate stereochemical instability during synthesis?

- Answer : Employ low-temperature (-20°C) coupling reactions to reduce thermal epimerization. Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during piperidine functionalization. Monitor reaction progress via chiral HPLC to detect and resolve racemization .

Q. What computational strategies can predict the compound’s binding mode to biological targets, and how do they align with experimental data?

- Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the pyridinyloxy group and hydrophobic contacts with the phenylpropenone.

- MD simulations : Validate stability of predicted poses over 100-ns trajectories. Compare with experimental IC values; discrepancies may indicate unmodeled solvent effects or protein flexibility .

Q. How can contradictory results in biological activity across cell lines be systematically addressed?

- Answer :

- Dose-response profiling : Test activity at multiple concentrations (1 nM–100 µM) to rule out assay-specific artifacts.

- Metabolic stability assays : Use liver microsomes to assess if differential metabolism (e.g., CYP450-mediated degradation) explains variability.

- Proteomic profiling : Identify overexpression of efflux pumps (e.g., P-gp) in resistant cell lines via Western blot .

Q. What strategies are effective for improving aqueous solubility without compromising target affinity?

- Answer :

- Prodrug design : Introduce phosphate or PEG groups on the piperidine nitrogen, which hydrolyze in vivo.

- Co-crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility. Validate via phase-solubility diagrams .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.